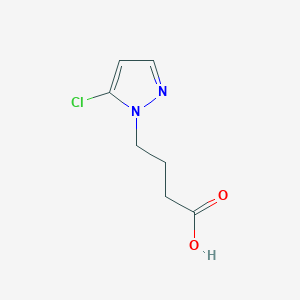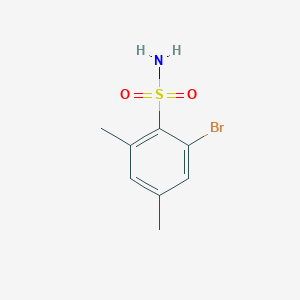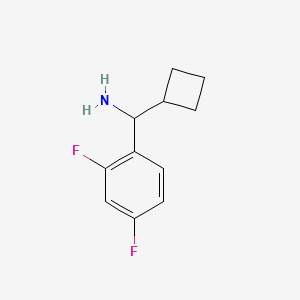
3-(3,5-Dibromophenyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of two bromine atoms attached to a biphenyl structure, with a methanol group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent under mild reaction conditions . The reaction proceeds efficiently without the need for a catalyst, yielding the desired dibrominated product .
Industrial Production Methods
Industrial production of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
化学反応の分析
Types of Reactions
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding biphenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce biphenyl derivatives.
科学的研究の応用
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways The bromine atoms and methanol group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity
類似化合物との比較
Similar Compounds
3,5-Dibromophenol: A related compound with similar bromine substitution but lacking the biphenyl structure.
3,5-Dibromoanisole: Another similar compound with a methoxy group instead of a methanol group.
Uniqueness
(3’,5’-Dibromo-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern and the presence of both bromine atoms and a methanol group on a biphenyl backbone
特性
分子式 |
C13H10Br2O |
|---|---|
分子量 |
342.02 g/mol |
IUPAC名 |
[3-(3,5-dibromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H10Br2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2 |
InChIキー |
XESUKRDERAPXCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B15227028.png)





![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)

![4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)


![2-Methylimidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B15227095.png)
![7-(Methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-ol](/img/structure/B15227101.png)
![[1,2,4]Triazolo[1,5-a]pyridin-8-ylmethanamine](/img/structure/B15227113.png)
